molecular formula C4H4ClNO B069290 5-(Chloromethyl)oxazole CAS No. 172649-57-9

5-(Chloromethyl)oxazole

Cat. No. B069290
M. Wt: 117.53 g/mol
InChI Key: UJLHZLUVPVJDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 5-(Chloromethyl)oxazole derivatives can be achieved through different synthetic routes, each tailored to specific end products. One method involves the cyclization of chloroacetyl esters of acyloins using an ammonium acetate/acetic acid protocol, producing 2-chloromethyl-4,5-disubstituted oxazoles. This process highlights the flexibility in substituting the oxazole ring, enabling the creation of a wide array of derivatives (Patil & Luzzio, 2015).

Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)oxazole is characterized by its oxazole ring, a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This structural feature is crucial for its reactivity and ability to participate in various chemical transformations. The chloromethyl group attached to the oxazole ring significantly enhances its versatility, serving as a reactive site for further chemical modifications.

Chemical Reactions and Properties

5-(Chloromethyl)oxazole undergoes numerous chemical reactions, leveraging the reactivity of the chloromethyl group. It is involved in substitution reactions, enabling the synthesis of 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl)oxazoles, showcasing its role as a reactive scaffold for synthetic elaboration (Patil & Luzzio, 2016).

Scientific Research Applications

  • Synthesis of Extended Oxazoles : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, are used for synthetic elaboration at the 2-position to prepare various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles. The chloromethyl compounds are particularly useful in C-alkylation of stabilized carbanions, as demonstrated in the synthesis of Oxaprozin (Patil & Luzzio, 2016).

  • Oxazole-based Medicinal Chemistry : Oxazole compounds, including 5-(Chloromethyl)oxazole, are versatile in binding with enzymes and receptors in biological systems, displaying various biological activities. They are used in treating diseases and are valuable in developing new medicinal agents (Zhang, Zhao, & Zhou, 2018).

  • Extended Heterocyclic Scaffolds : 2-Chloromethyl-4,5-disubstituted oxazoles are synthesized for further synthetic elaboration, including the installation of azide moieties under mild conditions. This method allows for diverse functionalization of the oxazole ring (Patil, Luzzio, & Demuth, 2015).

  • Coordination Chemistry : Oxazoline ligands, derived from oxazoles, are used in transition metal-catalyzed asymmetric syntheses. Their design versatility and synthesis from readily available precursors make them important in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

  • Therapeutic Potential in Patent Review : Oxazoles, including 5-(Chloromethyl)oxazole, have shown therapeutic potential in preclinical and clinical evaluations, particularly in anti-cancer, anti-inflammatory, and antibacterial applications (Kaur et al., 2018).

  • Formation and Reaction for Synthesis of N-Substituted Derivatives : The BF3-catalyzed reaction of α-diazoacetophenones with chloroacetonitrile yields 5-aryl-2-chloromethyloxazoles, which are useful in synthesizing secondary amines, tertiary amines, and quaternary ammonium salts with an oxazolylmethyl group (Ibata & Isogami, 1989).

  • Biological Activities of Oxazole Derivatives : Oxazoles, including 5-(Chloromethyl)oxazole, are increasingly used as intermediates in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties (Kakkar & Narasimhan, 2019).

properties

IUPAC Name

5-(chloromethyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO/c5-1-4-2-6-3-7-4/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLHZLUVPVJDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571044
Record name 5-(Chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)oxazole

CAS RN

172649-57-9
Record name 5-(Chloromethyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)oxazole
Reactant of Route 2
Reactant of Route 2
5-(Chloromethyl)oxazole
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)oxazole
Reactant of Route 4
Reactant of Route 4
5-(Chloromethyl)oxazole
Reactant of Route 5
5-(Chloromethyl)oxazole
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)oxazole

Citations

For This Compound
3
Citations
RA Lippa, DJ Battersby, JA Murphy… - The Journal of Organic …, 2021 - ACS Publications
Substituted arylethylamines represent a key structural motif in natural, pharmaceutical, and agrochemical compounds. Access to such scaffolds has been the subject of long-standing …
Number of citations: 4 pubs.acs.org
JM Fowler - 2018 - etheses.whiterose.ac.uk
The development of tritopic azole ligands tethered to the cyclotriveratrylene (CTV) molecular host is described within this thesis. The assembly of tripodal pyridyl-CTV ligands with metal …
Number of citations: 2 etheses.whiterose.ac.uk
CR Self, WE Barber, PJ Machin… - Journal of medicinal …, 1991 - ACS Publications
Clobuzarit (ICI 55897), originally developed as an an-tihyperlipidemic agent, was observed to lower plasma concentrations of the acute phase protein (APP) fibrinogen in patients with …
Number of citations: 30 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.